5-(4-Methoxy-benzyl)-hydantoin
Beschreibung
Eigenschaften
CAS-Nummer |
6318-42-9 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
GSZKVZIUICNVHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
5-(4-Methoxy-benzyl)-hydantoin serves as a valuable scaffold in the design of novel therapeutic agents. Its derivatives have been explored for various pharmacological activities:
- Anticonvulsant Activity : Research indicates that hydantoin derivatives, including this compound, exhibit anticonvulsant properties similar to phenytoin, which is a well-known antiepileptic drug. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy while reducing side effects .
- Carbonic Anhydrase Inhibition : A series of hydantoin derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrases (CAs). The compound showed promising results against human CA II and VII, making it a candidate for further development as an antifungal agent targeting specific pathogens .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical processes:
- Enzymatic Hydrolysis : The compound can be produced in high yields and purity through enzymatic hydrolysis of its corresponding aryl-methyl hydantoins. This method allows for direct conversion into L-amino acids, which are crucial in pharmaceutical applications .
- Radiolabeling Techniques : Isotope-labeled versions of hydantoins, including this compound, have been synthesized for use in biological studies. These labeled compounds facilitate the investigation of drug transport mechanisms and metabolic pathways in cellular systems .
Biological Evaluations
The biological evaluations of this compound derivatives highlight their potential therapeutic uses:
- Antifungal Activity : Studies on hydantoins with various substituents have demonstrated effective inhibition against fungal pathogens like Candida glabrata. The electronic and steric properties of substituents significantly influence the inhibitory potency against different carbonic anhydrase isoforms .
- Transport Studies : The uptake of radiolabeled hydantoins into bacterial cells has been analyzed to understand their transport mechanisms. These studies provide insights into how modifications to the hydantoin structure can affect cellular absorption and distribution .
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Anticancer Activity
5-(4-Methoxy-benzyl)-hydantoin vs. Phenylmethylene-hydantoins (PMHs) :
PMHs like (Z)-5-(4-hydroxybenzylidene)-hydantoin exhibit potent anti-proliferative effects against PC-3M prostate cancer cells (IC₅₀: ~10 µM) by inhibiting GSK-3β, a kinase implicated in tumor metastasis . The methoxybenzyl variant may show enhanced solubility and bioavailability compared to hydroxybenzylidene derivatives due to reduced hydrogen bonding .Thiohydantoin Derivatives :
Substitution of the ketone oxygen with sulfur (e.g., 5-(5-bromo-2-thienylmethylene)-2-thiohydantoin) improves selectivity against leukemia cells but reduces anticonvulsant efficacy compared to oxo-hydantoins .
Anticonvulsant Activity
Para-Substituted Hydantoins :
this compound shares structural similarities with 5-benzylhydantoins, where para-alkoxy substitutions (e.g., trifluoromethyl, methoxy) enhance lipophilicity and anticonvulsant activity in maximal electroshock (MES) models . For example, 5-[3-(trifluoromethyl)benzyl]hydantoin has an ED₅₀ of 28 mg/kg, comparable to phenytoin .Meta-Substituted Hydantoins :
Meta-substituted derivatives (e.g., 5-(3-nitrophenyl)-hydantoin) show reduced activity due to steric hindrance and electronic effects, as seen in SAR studies .
Enzymatic Inhibition
GSK-3β Inhibition :
(Z)-5-(4-(Ethylthio)benzylidene)-hydantoin (IC₅₀: 4 µM) outperforms hydroxybenzylidene analogues, suggesting that sulfur-containing substituents enhance kinase binding . The methoxy group in this compound may similarly modulate affinity through hydrophobic interactions.Tyrosinase Inhibition :
Thiohydantoins (e.g., 2d in ) exhibit superior tyrosinase inhibition (IC₅₀: 1.07 µM) compared to oxo-hydantoins, attributed to the thiocarbonyl group’s electron-withdrawing effects .
Physicochemical Properties
Table 2: Solubility and Lipophilicity Comparisons
*Estimated based on analogous compounds in .
Vorbereitungsmethoden
Synthesis of the Benzylidene Intermediate
In a representative procedure, hydantoin reacts with 4-methoxybenzaldehyde in aqueous sodium hydroxide at 60–80°C for 2–5 hours. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde’s carbonyl group forms a conjugated system with the hydantoin’s exocyclic double bond. The intermediate precipitates as a crystalline solid due to its low water solubility, achieving yields of 85–92%.
Key Reaction Parameters:
Reduction to 5-(4-Methoxy-benzyl)-hydantoin
The benzylidene intermediate is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. A patent by describes dissolving 5-(4-methoxy-benzylidene)-hydantoin in a sodium hydroxide solution (10–20% w/v) and treating it with NaBH₄ at 0–5°C. The reaction completes within 1–2 hours, yielding 78–85% of the saturated product after recrystallization from ethanol.
Optimization Notes:
-
Catalytic hydrogenation (H₂/Pd-C) offers higher selectivity but requires inert conditions.
-
Over-reduction or ring-opening side products are minimized by maintaining pH >10.
Condensation of 4-Methoxybenzaldehyde with Hydantoin Derivatives
This one-pot method leverages the direct coupling of 4-methoxybenzaldehyde with hydantoin in the presence of amino acids or amines as catalysts. The approach, detailed in and, avoids isolating intermediates, enhancing throughput.
Reaction Mechanism and Conditions
Glycine or alanine (0.5–1.0 equivalents) facilitates the condensation by deprotonating hydantoin’s NH groups, activating it for nucleophilic attack on the aldehyde. The reaction occurs in water or water-ethanol mixtures at 70–80°C for 4–12 hours. For example, a mixture of hydantoin (0.5 mol), 4-methoxybenzaldehyde (0.5 mol), and glycine (0.25 mol) in 200 mL water yielded 89% of the target compound after 4 hours at 80°C.
Critical Parameters:
Byproduct Management
Ortho-substituted byproducts (e.g., 5-(2-methoxy-benzyl)-hydantoin) form in 5–15% yields due to competing electrophilic aromatic substitution. These are removed via recrystallization from hot ethanol or column chromatography.
Bucherer-Bergs Reaction with Isotope-Labeled Precursors
For isotopic labeling applications, the Bucherer-Bergs reaction enables the incorporation of ¹⁴C or ³H labels into the benzyl moiety. As reported in, [1-¹⁴C]phenol is converted to 4-methoxybenzyl cyanide, which undergoes cyclization with urea under acidic conditions.
Stepwise Synthesis
-
Protection of Phenol: [1-¹⁴C]phenol is methylated to 4-methoxy[¹⁴C]benzaldehyde using dimethyl sulfate.
-
Cyanide Formation: The aldehyde reacts with potassium cyanide (KCN) to form 4-methoxy[¹⁴C]benzyl cyanide.
-
Cyclization: Treatment with urea and HCl at 100°C for 6 hours yields 5-(4-methoxy[¹⁴C]-benzyl)-hydantoin.
Data Highlights:
Halogenation-Substitution Sequences
A patent by outlines a halogenation-substitution strategy to introduce the 4-methoxybenzyl group regioselectively. This method is preferred for large-scale synthesis due to its reproducibility.
Bromination of Hydantoin
Hydantoin is treated with bromine (Br₂) in acetic acid at 50°C to form 5-bromohydantoin. The brominated intermediate is isolated via filtration and washed with cold water.
Coupling with 4-Methoxyphenol
5-Bromohydantoin reacts with 4-methoxyphenol in DMF at 120°C for 8–12 hours, catalyzed by CuI and 1,10-phenanthroline. The reaction proceeds via a Ullmann-type coupling, affording the target compound in 70–75% yield.
Advantages:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Reduction of benzylidene | 78–85% | >95% | Moderate | Low |
| Condensation | 75–89% | 90–95% | High | Very Low |
| Bucherer-Bergs | 62–68% | >98% | Low | High |
| Halogenation-substitution | 70–75% | >97% | High | Moderate |
Key Findings:
-
The condensation method (Method 2) is optimal for industrial applications due to its low cost and high scalability.
-
Isotope-labeled synthesis (Method 3) is specialized but critical for pharmacokinetic studies.
-
Halogenation-substitution (Method 4) offers superior regioselectivity but requires expensive catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
